![molecular formula C12H15N3O4S B1519467 tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate CAS No. 1017782-66-9](/img/structure/B1519467.png)
tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is a chemical compound with the CAS Number: 1017782-66-9. Its molecular weight is 297.33 . The compound is solid in physical form .
Molecular Structure Analysis
The tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate molecule contains a total of 35 bonds. There are 20 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The melting point of tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is between 140 - 141°C . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Properties
tert-Butyl N-[(3-cyanophenyl)sulfamoyl]carbamate and related compounds have been studied for their synthesis and protective properties. The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates was synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Chemical Transformations and Applications
The compound tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. Its byproduct is a gas, which aids in product isolation. This method has been used to generate various trans-stilbenes (Zhang et al., 2015). Similarly, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized via an asymmetric Mannich reaction, illustrating the versatility of carbamate derivatives in chemical synthesis (Yang et al., 2009).
Material Science and Sensory Applications
Construction of Nanofibers and Sensory Materials
Benzothizole-modified tert-butyl carbazole derivatives were synthesized, demonstrating that the tert-butyl group plays a crucial role in gel formation. These materials self-assemble into lamellar structures and exhibit strong blue light emission, making them suitable as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Organic Light Emitting Diodes (OLEDs)
Thermally activated delayed fluorescence (TADF) materials based on tert-butyl carbazole derivatives have been developed for use in OLEDs. The materials' electronic, photophysical, and electrochemical properties were studied, highlighting their potential in lighting and display technologies (Huang et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-12(2,3)19-11(16)15-20(17,18)14-10-6-4-5-9(7-10)8-13/h4-7,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDRUPNQSZROAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179954 | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate | |
CAS RN |
1017782-66-9 | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



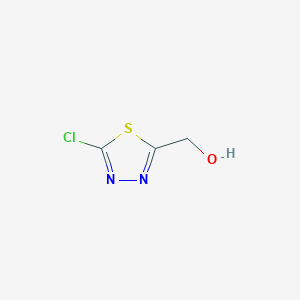
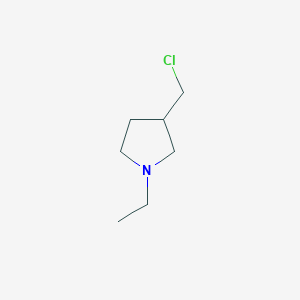
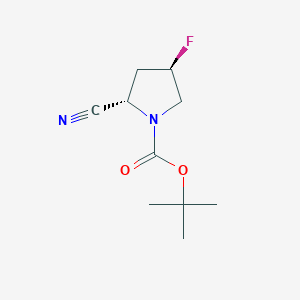


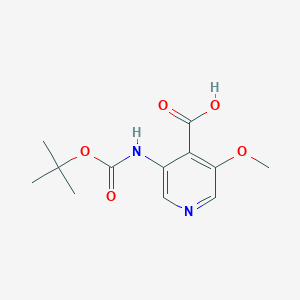
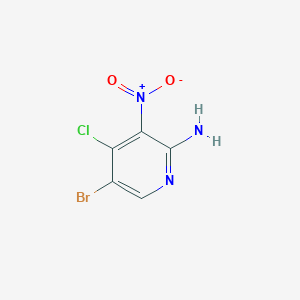
![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)


![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)

